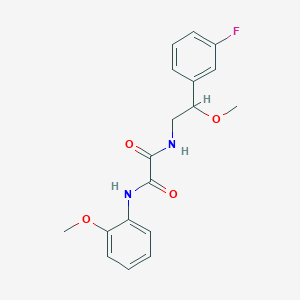

![molecular formula C20H19N3O2S2 B2722451 N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-4-(1H-pyrazol-1-yl)benzenesulfonamide CAS No. 2034392-69-1](/img/structure/B2722451.png)

N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-4-(1H-pyrazol-1-yl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

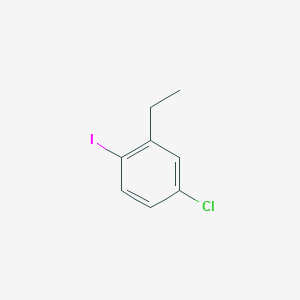

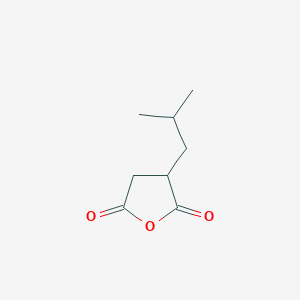

“N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-4-(1H-pyrazol-1-yl)benzenesulfonamide” is a complex organic compound. It contains a benzothiophene moiety, a pyrazole moiety, and a benzenesulfonamide moiety. These are all common structures in medicinal chemistry and could suggest a variety of potential biological activities .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely quite complex. The benzothiophene and pyrazole moieties could potentially participate in pi-stacking interactions, while the sulfonamide group could act as a hydrogen bond acceptor or donor .Aplicaciones Científicas De Investigación

Anti-Inflammatory and Analgesic Activities

A study on celecoxib derivatives, including compounds structurally related to N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-4-(1H-pyrazol-1-yl)benzenesulfonamide, highlighted their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. One specific compound demonstrated significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain compared to controls or celecoxib. This suggests potential therapeutic applications for conditions requiring anti-inflammatory and analgesic properties without adverse effects on major organs (Ş. Küçükgüzel et al., 2013).

Herbicidal Activity

Compounds including pyrazolines, similar to the chemical structure of interest, have been identified with herbicidal activity, particularly as post-emergence treatments on dicotyledonous weed species. These compounds interfere with the biosynthesis of branched-chain amino acids, indicating a novel approach to weed management in agriculture (J. Eussen et al., 1990).

Anticancer Potential

A variety of benzenesulfonamide derivatives have been synthesized and evaluated for their anticancer activities. Certain compounds have shown promising results against specific cancer cell lines, suggesting the potential for these compounds to be developed into anticancer agents. The structural features contributing to their anticancer activity include the presence of a pyrazole moiety and modifications at the benzenesulfonamide part of the molecule (S. Alqasoumi et al., 2009).

Antimicrobial and Anti-inflammatory Agents

Research has also focused on synthesizing pyrazolyl benzenesulfonamide derivatives for exploring their anti-inflammatory and antimicrobial properties. Several compounds within this class have demonstrated significant activity, surpassing that of indomethacin in certain assays, and exhibited a superior gastrointestinal safety profile. These findings suggest their utility as anti-inflammatory agents with potential antimicrobial activity (A. Bekhit et al., 2008).

Synthesis and Characterization of Benzo[b]thiophene Derivatives

Benzo[b]thiophene derivatives have been synthesized and evaluated for various biological activities, including antibacterial, antifungal, and anti-inflammatory effects. The structural diversity and biological efficacy of these compounds underscore the versatility of benzo[b]thiophene and its derivatives in medicinal chemistry applications (A. Isloor et al., 2010).

Mecanismo De Acción

Propiedades

IUPAC Name |

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-4-pyrazol-1-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O2S2/c1-15(13-16-14-26-20-6-3-2-5-19(16)20)22-27(24,25)18-9-7-17(8-10-18)23-12-4-11-21-23/h2-12,14-15,22H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVOCBIZIBHJVIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CSC2=CC=CC=C21)NS(=O)(=O)C3=CC=C(C=C3)N4C=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalen-2-yl]-morpholin-4-ylmethanone](/img/structure/B2722375.png)

![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]nonanamide](/img/no-structure.png)

![2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}quinoline](/img/structure/B2722379.png)

![3-(2-Chlorophenyl)-2,5-dimethyl-7-(4-(2-methylallyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2722380.png)

![N-(4-ethoxyphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2722389.png)